Tert-butyl 7-hydroxyheptanoate
Overview
Description
Tert-butyl 7-hydroxyheptanoate is a linker with a hydroxyl group and a t-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of this compound involves a mixture of this compound, triphenylphosphine, and 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate in THF . The mixture is stirred at room temperature for 18 hours .
Molecular Structure Analysis
This compound has a molecular formula of C11H22O3 . It contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
This compound is a linker with a hydroxyl group and a t-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 202.3 . It is stored at -20°C . The compound is soluble .
Scientific Research Applications
Enzyme Inhibitor Synthesis
Tert-butyl 7-hydroxyheptanoate derivatives have been utilized in the synthesis of enzyme inhibitors. For instance, certain compounds derived from tert-butyl hydroxyheptanoates have been used as intermediates in the preparation of renin inhibitors. These compounds include alpha,alpha-difluoro-beta-aminodeoxystatine-containing peptides, which have been shown to inhibit the enzyme renin, an essential component in the regulation of blood pressure (Thaisrivongs et al., 1987).
Oxidative Stress Studies
Tert-butyl hydroperoxide, a related compound, has been employed to study the effects of oxidative stress on DNA bases in mammalian cells. Research using tert-butyl hydroperoxide revealed significant DNA base damage in cells, suggesting its utility in understanding the biological implications of oxidative stress (Altman et al., 1993; Altman et al., 1994).
Synthesis of Medicinal Compounds
Tert-butyl hydroxyheptanoate derivatives have been involved in the synthesis of various medicinal compounds. For example, they've been used in the synthesis of piperidine derivatives and other complex molecules that are relevant in pharmaceutical research (Moskalenko & Boev, 2014). Additionally, the synthesis of key fragments for epothilone A, a potent anticancer agent, has been achieved using tert-butyl hydroxyheptanoate derivatives (Shioji et al., 2001).
Biosynthesis Applications
Tert-butyl hydroxyheptanoate derivatives are key intermediates in the biosynthesis of important pharmaceutical ingredients. For example, they have been used in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for synthesizing statins like atorvastatin and rosuvastatin (Liu et al., 2018).
DNA Research
In nucleic acid research, tert-butyl hydroxyheptanoate derivatives have been used to synthesize hydroxyl-functionalized DNAs. This is significant for exploring DNA duplex stability and developing novel DNA-based applications (Zhang et al., 2010).
Mechanism of Action
Target of Action
Tert-butyl 7-hydroxyheptanoate is a linker with a hydroxyl group and a tert-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The tert-butyl protected carboxyl group can be deprotected under acidic conditions . .
Mode of Action
As a linker molecule, it likely interacts with its targets through its hydroxyl group and tert-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
As a linker molecule, it may play a role in connecting two other molecules, potentially affecting the pathways those molecules are involved in .
Result of Action
As a linker molecule, it may facilitate the formation of larger, more complex molecules by connecting two other molecules .
Action Environment
It is known that the compound is stable under -20°c storage conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 7-hydroxyheptanoate plays a significant role in biochemical reactions due to its functional groups. The hydroxyl group allows for the formation of hydrogen bonds and can participate in various biochemical interactions. The tert-butyl ester can be deprotected under acidic conditions, making it a versatile compound for biochemical modifications . This compound interacts with enzymes such as esterases, which can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This interaction is crucial for its role in biochemical pathways and reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under acidic or basic conditions, leading to the release of its hydrolysis products . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is continuously present. In in vivo studies, the temporal effects may vary depending on the metabolic rate and clearance of the compound from the organism.
Properties
IUPAC Name |
tert-butyl 7-hydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTFZBMGJHDRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-78-7 | |
Record name | tert-butyl 7-hydroxyheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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